2-[(Pyridin-2-ylmethyl)amino]butan-1-ol

Chemical procurement Screening library quality Purity specification

2-[(Pyridin-2-ylmethyl)amino]butan-1-ol (CAS 892591-96-7) is a chiral amino alcohol building block with the molecular formula C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol. The compound features a pyridin-2-ylmethylamine moiety linked to a butan-1-ol backbone, yielding a racemic 1,2-amino alcohol scaffold with three potential donor atoms (pyridyl N, secondary amine N, and hydroxyl O) capable of tridentate metal coordination.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 892591-96-7
Cat. No. B183239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pyridin-2-ylmethyl)amino]butan-1-ol
CAS892591-96-7
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCCC(CO)NCC1=CC=CC=N1
InChIInChI=1S/C10H16N2O/c1-2-9(8-13)12-7-10-5-3-4-6-11-10/h3-6,9,12-13H,2,7-8H2,1H3
InChIKeyFWMIVMPEGRQSPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Pyridin-2-ylmethyl)amino]butan-1-ol (CAS 892591-96-7): Chiral Amino Alcohol Building Block for Medicinal Chemistry and Coordination Chemistry Research


2-[(Pyridin-2-ylmethyl)amino]butan-1-ol (CAS 892591-96-7) is a chiral amino alcohol building block with the molecular formula C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol [1]. The compound features a pyridin-2-ylmethylamine moiety linked to a butan-1-ol backbone, yielding a racemic 1,2-amino alcohol scaffold with three potential donor atoms (pyridyl N, secondary amine N, and hydroxyl O) capable of tridentate metal coordination [1][2]. It is listed in the ChemBridge screening compound collection (Catalog #9040273) and is available from multiple commercial suppliers in both free base and hydrochloride salt forms, primarily as a research intermediate and fragment library component [1].

Type Chiral racemic amino alcohol building block
Ligand Tridentate N,N,O donor for coordination studies
Screening Fragment library component for metalloenzyme targets
Chiral Single stereocenter enables chiral resolution research

Why 2-[(Pyridin-2-ylmethyl)amino]butan-1-ol Cannot Be Readily Replaced by In-Class N-Pyridinylmethyl Amino Alcohol Analogs


Within the C₁₀H₁₆N₂O constitutional isomer space—which includes 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol and 4-((pyridin-2-ylmethyl)amino)butan-2-ol—small structural variations produce measurably different physicochemical and coordination profiles that preclude simple interchangeability. The target compound's 1,2-amino alcohol motif generates a five-membered chelate ring upon metal binding, whereas the 1,3-amino alcohol arrangement in 4-((pyridin-2-ylmethyl)amino)butan-2-ol would form a six-membered chelate, fundamentally altering complex geometry and stability [1][2]. Additionally, the target compound's XLogP3 value of 0.5 differs from the 0.2 and 0.4 values of its closest isomers, impacting solubility and partitioning behavior in biological assays [1][3]. Generic substitution without experimental validation risks altered metal-binding selectivity, divergent pharmacokinetic profiles, and compromised synthetic pathway performance.

Chelate 1,2-amino alcohol motif forms a 5-membered chelate; 1,3-amino alcohol isomers yield a 6-membered ring, potentially altering complex geometry.
Lipophilicity XLogP3 of 0.5 differs from structural isomer values (0.2–0.4), which may shift permeability and assay behavior.
Stereochemistry Racemic mixture with a single chiral center vs. achiral gem-dimethyl analog; chiral resolution may be required for stereospecific studies.

Quantitative Differentiation Evidence for 2-[(Pyridin-2-ylmethyl)amino]butan-1-ol vs. Its Closest Structural Analogs


Free Base Purity Advantage: 98% (Leyan) vs. 95% Hydrochloride Salt from Major Screening Collections

The free base form of 2-[(Pyridin-2-ylmethyl)amino]butan-1-ol is commercially available at 98% purity (Leyan, Product #1531708) , whereas the hydrochloride salt form supplied through the ChemBridge screening collection and distributed by Sigma-Aldrich is specified at 95% purity . This 3-percentage-point purity differential is significant for applications requiring high-fidelity screening data, as lower purity can introduce confounding artifacts in dose-response curves and false-positive hit rates in fragment-based drug discovery campaigns.

Purity Specification
Specification review
Free base: 98% (Leyan) vs. HCl salt: 95% (ChemBridge/Sigma)
Higher-purity free base supports screening fidelity
Supplier certificate of analysis; vendor specification context
Chemical procurement Screening library quality Purity specification

Physical Form and Handling: Solid Hydrochloride Salt vs. Free Base Liquid for Automated Liquid Handling Systems

The hydrochloride salt of 2-[(2-pyridinylmethyl)amino]-1-butanol is a solid at ambient temperature (storage condition: RT; physical form: solid) , whereas the free base is a liquid. This physical form difference has practical implications for automated compound management workflows: solid HCl salts can be precisely weighed for DMSO stock solution preparation without the volumetric handling errors associated with viscous or hygroscopic liquids. However, the counterion mass (~36.5 Da) must be accounted for when calculating free-base equivalent concentrations in biological assays.

Physical Form
Method context
Solid HCl salt (RT) vs. liquid free base; MW difference ~36.5 Da
Solid form eases automated weighing; counterion mass adjustment needed
Salt-form selection context for liquid handling workflows
Compound management Automated liquid handling Salt form selection

Lipophilicity Differentiation: XLogP3 = 0.5 for Target vs. 0.2 and 0.4 for Structural Isomers

Computed octanol-water partition coefficients reveal measurable lipophilicity differences among C₁₀H₁₆N₂O isomers. The target compound 2-[(pyridin-2-ylmethyl)amino]butan-1-ol has an XLogP3 value of 0.5 [1], compared to 0.2 for 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol (CAS 892591-92-3) [2] and 0.4 for 4-((pyridin-2-ylmethyl)amino)butan-2-ol (CAS 1343752-88-4) [3]. The 0.3-log-unit range across these isomers, while modest, can translate to a roughly two-fold difference in membrane permeability and non-specific protein binding in cell-based assays, altering apparent potency readouts.

Lipophilicity
Data to verify
Target XLogP3 = 0.5 vs. 0.2 and 0.4 in C₁₀H₁₆N₂O isomers
Reported lipophilicity anchor point for series design
Computed partition coefficients; permeability impact context-dependent
Lipophilicity LogP Drug-likeness ADME prediction

Chelate Ring Size and Tridentate Coordination Geometry: 5-Membered Ring from 1,2-Amino Alcohol vs. 6-Membered Ring from 1,3-Amino Alcohol Isomers

The 1,2-amino alcohol arrangement in 2-[(pyridin-2-ylmethyl)amino]butan-1-ol enables N(pyridyl),N(amine),O(hydroxyl) tridentate coordination forming a five-membered chelate ring with metal centers. This is supported by direct crystallographic evidence for the structurally analogous ligand 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol (mpmapOH), which binds Cu(II) in a κ³-N,N',O mode with a distorted square-pyramidal geometry [1]. In contrast, the 1,3-amino alcohol isomer 4-((pyridin-2-ylmethyl)amino)butan-2-ol would form a six-membered chelate ring, resulting in different bite angles and complex stability constants. Although no direct head-to-head metal-binding comparison is available for the target compound, the class-level inference from the mpmapOH crystallographic data [1] and Schiff base complexation studies using the same butan-1-ol backbone [2] supports the expectation of distinct coordination behavior.

Chelate Ring Size
Class-level inference
Predicted 5-membered chelate (target) vs. 6-membered (1,3-amino alcohol isomer); supported by mpmapOH-Cu(II) crystallography
Coordination geometry likely differs; direct validation needed
Inference from structurally analogous ligand; no head-to-head data
Coordination chemistry Ligand design Chelate effect Tridentate ligands

Rotatable Bond Count and Conformational Flexibility: Target Compound (5 Bonds) vs. gem-Dimethyl Analog (4 Bonds)

The target compound possesses 5 rotatable bonds (Cactvs-computed) [1], compared to 4 rotatable bonds for the gem-dimethyl analog 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol [2]. The additional rotatable bond in the target compound originates from the butan-1-ol backbone, which retains free rotation around the C1-C2 bond, whereas the gem-dimethyl substitution in the analog restricts conformational freedom at the quaternary carbon. This difference impacts the entropic penalty upon metal chelation: the more pre-organized gem-dimethyl ligand incurs a lower entropic cost for complexation but offers less conformational adaptability for induced-fit binding to biological targets.

Conformational Flexibility
Context-dependent
Target: 5 rotatable bonds vs. 4 in gem-dimethyl analog (Cactvs)
May provide broader conformational sampling for binding
Computational metric; entropic contribution to be evaluated
Conformational flexibility Ligand preorganization Entropy Rotatable bonds

Stereochemical Configuration: Racemic Mixture with a Single Chiral Center Amenable to Chiral Resolution

2-[(Pyridin-2-ylmethyl)amino]butan-1-ol is supplied as a racemic mixture (stereochemistry: RACEMIC) at the C2 position of the butan-1-ol backbone . This distinguishes it from achiral analogs such as 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol, which bears a quaternary carbon at the corresponding position and is therefore achiral [1]. The presence of a single stereocenter in the target compound enables access to enantiopure material via established chiral resolution or asymmetric synthesis protocols, providing a vector for enantioselective catalyst design or stereospecific biological target engagement that the achiral analog cannot offer.

Stereochemistry
Reported specification
Racemic mixture, 1 stereocenter vs. achiral analog (0 stereocenters)
Enables chiral resolution research; requires separation for enantiopure studies
Supplied as racemate; stereochemical attribution review needed
Chiral resolution Enantioselective synthesis Absolute configuration Racemic

Optimal Application Scenarios for 2-[(Pyridin-2-ylmethyl)amino]butan-1-ol Based on Quantified Differentiation Evidence


Fragment-Based Drug Discovery Library Inclusion for Metalloenzyme Targets

The compound's tridentate N,N,O donor set with a five-membered chelate ring geometry—supported by crystallographic evidence from the closely related mpmapOH ligand —makes it a privileged fragment for screening against metalloenzymes (e.g., matrix metalloproteinases, histone deacetylases, or carbonic anhydrases). The 98% purity free base from Leyan meets the >95% purity threshold typically required for fragment library membership while minimizing false-positive rates from impurity-driven promiscuous inhibition. Its XLogP3 of 0.5 places it within the optimal lipophilicity range for fragment hits (LogP ≤ 3), and the racemic nature allows for follow-up chiral resolution to explore stereospecific zinc- or iron-chelation modes.

Asymmetric Catalyst Ligand Development Requiring Enantiopure Amino Alcohol Scaffolds

The single stereocenter at C2 (racemic, ) provides a resolvable chiral handle that achiral analogs like 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol lack. Researchers developing enantioselective catalysts—for example, Cu(II)-catalyzed Henry reactions or asymmetric nitroaldol condensations—can procure the racemate, resolve it via diastereomeric salt formation or chiral chromatography, and obtain both enantiomers for comparative catalytic performance studies. The 1,2-amino alcohol motif is a well-precedented privileged ligand backbone in asymmetric synthesis.

Metal Complexation Studies Investigating Chelate Ring Size Effects on Stability and Reactivity

The target compound's 1,2-amino alcohol architecture forms a five-membered chelate ring upon tridentate coordination, in contrast to the six-membered chelate expected from the 1,3-amino alcohol isomer 4-((pyridin-2-ylmethyl)amino)butan-2-ol . Researchers designing comparative coordination chemistry studies can use both constitutional isomers to systematically probe the impact of chelate ring size on complex stability constants, redox potentials, and catalytic activity. The commercial availability of both isomers through custom synthesis channels enables head-to-head experimental comparisons.

High-Throughput Screening Hit Follow-Up Where Salt Form and Purity Are Decision-Critical

For hit confirmation and dose-response validation following a primary HTS campaign, procurement decisions must balance purity requirements against compound management logistics. The 98% free base (Leyan, ) provides maximum active-species integrity for sensitive biochemical readouts, while the 95% HCl salt (ChemBridge/Sigma, ) offers ease of solid handling for automated platforms. Labs should select the free base when orthogonal assay confirmation requires minimal excipient or counterion interference, and the HCl salt when solid-phase dispensing accuracy is the primary operational constraint.

Application
Selection Property
Validation Focus
Fragment-based metalloenzyme screening
Tridentate N,N,O donor set with 5-membered chelate geometry
Purity-dependent hit confirmation and metal-binding assay review
Enantioselective catalyst development
Racemate with resolvable single stereocenter
Chiral resolution and enantiopurity verification
Chelate ring-size effect studies
1,2-amino alcohol motif (5-membered chelate ring)
Comparative complex stability and geometry analysis
High-throughput screening hit triage
Salt-form dependent handling (solid HCl vs. liquid free base)
Weighing accuracy and counterion interference evaluation
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